molecular formula C16H14FNO2 B8353468 phenyl N-(3-cyclopropyl-4-fluoro-phenyl)carbamate

phenyl N-(3-cyclopropyl-4-fluoro-phenyl)carbamate

Cat. No. B8353468
M. Wt: 271.29 g/mol
InChI Key: PVZUURLTEMVTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl N-(3-cyclopropyl-4-fluoro-phenyl)carbamate is a useful research compound. Its molecular formula is C16H14FNO2 and its molecular weight is 271.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H14FNO2

Molecular Weight

271.29 g/mol

IUPAC Name

phenyl N-(3-cyclopropyl-4-fluorophenyl)carbamate

InChI

InChI=1S/C16H14FNO2/c17-15-9-8-12(10-14(15)11-6-7-11)18-16(19)20-13-4-2-1-3-5-13/h1-5,8-11H,6-7H2,(H,18,19)

InChI Key

PVZUURLTEMVTQF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)NC(=O)OC3=CC=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 3-cyclopropyl-4-fluoro-aniline (600 mg, 3.97 mmol), phenyl chloroformate (620 mg, 3.97 mmol) and pyridine (314 mg, 3.97 mmol) in DCM (30 mL), stir at room temperature (25° C.) for 4 hrs. After the reaction is complete, add water (15 mL), extract with EtOAc (15 mL×2), combine the organic layers, wash with 1M HCl solution (15 mL) and brine (15 mL) sequentially, dry over anhydrous Na2SO4. Concentrate under reduced pressure to give a crude product (350 mg) which is used directly without further purification.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

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